molecular formula C18H25N5O2S B11212960 N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11212960
M. Wt: 375.5 g/mol
InChI Key: CTIOGVQKIHWTSA-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound that features a quinazolinone core structure

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is unique due to its specific structural features, such as the presence of both acetamido and sulfanylidene groups, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and its stability in various conditions make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H25N5O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26)

InChI Key

CTIOGVQKIHWTSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21

Origin of Product

United States

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